Home > Products > Screening Compounds P75810 > N-Carboxybenzyl D-Valacyclovir
N-Carboxybenzyl D-Valacyclovir - 124832-32-2

N-Carboxybenzyl D-Valacyclovir

Catalog Number: EVT-1446591
CAS Number: 124832-32-2
Molecular Formula: C21H26N6O6
Molecular Weight: 458.475
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Valacyclovir Hydrochloride (VAL)

Compound Description: Valacyclovir hydrochloride (VAL) is an antiviral nucleoside analog primarily used to treat herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV) infections. It acts as a prodrug of acyclovir, exhibiting enhanced oral bioavailability. VAL is commonly used in its racemic form, but its enantiomers, including D-Valacyclovir, are subjects of research and development. [, , , , , , , , , , , ]

Relevance: Valacyclovir hydrochloride is the parent compound of N-Carboxybenzyl D-Valacyclovir. The addition of the N-carboxybenzyl group modifies the structure and potentially the pharmacological properties of the parent molecule. [, ]

Acyclovir

Compound Description: Acyclovir is a guanosine analogue and a potent antiviral drug active against herpesviruses, including HSV-1, HSV-2, and VZV. It works by inhibiting viral DNA polymerase, thereby halting viral replication. Acyclovir is the active metabolite of Valacyclovir. [, , , , , , ]

Relevance: Acyclovir is the active metabolite of both Valacyclovir hydrochloride and, presumably, N-Carboxybenzyl D-Valacyclovir. Comparing the activity of N-Carboxybenzyl D-Valacyclovir to acyclovir would be essential for understanding its pharmacological profile. [, ]

Famciclovir

Compound Description: Famciclovir, similar to Valacyclovir, is a prodrug that, once metabolized, inhibits viral DNA polymerase, thereby preventing viral replication. It is primarily used to treat HSV and VZV infections. [, ]

Relevance: Famciclovir belongs to the same therapeutic class as Valacyclovir hydrochloride, which is the parent compound of N-Carboxybenzyl D-Valacyclovir. These drugs share a similar mechanism of action, targeting viral DNA polymerase. [, ]

(R,S)-5-benzylhydantoin derivatives

Compound Description: A series of novel (R,S)-5-benzylhydantoin derivatives were synthesized and investigated for their potential as substrates for D-hydantoinase enzymes. These enzymes catalyze the hydrolysis of hydantoin compounds, leading to the production of N-carbamoyl-D-amino acids, valuable intermediates in pharmaceutical synthesis. []

Relevance: While not directly derived from Valacyclovir, the exploration of (R,S)-5-benzylhydantoin derivatives demonstrates an interest in modifying similar chemical scaffolds, as seen in N-Carboxybenzyl D-Valacyclovir. This suggests potential alternative synthetic pathways or applications for D-Valacyclovir derivatives. []

L-Val-L-Ser-OMe cHPMPC

Compound Description: L-Val-L-Ser-OMe cHPMPC is a prodrug of cidofovir (HPMPC), another antiviral agent. It incorporates a cyclic form of HPMPC (cHPMPC) esterified with a peptidomimetic serine moiety. This modification aimed to enhance oral bioavailability. []

Relevance: Similar to the modification seen in N-Carboxybenzyl D-Valacyclovir, L-Val-L-Ser-OMe cHPMPC highlights the use of esterification with amino acid derivatives to potentially improve the pharmacokinetic properties of antiviral drugs. This approach might be applicable to D-Valacyclovir as well. []

Source and Classification

N-Carboxybenzyl D-Valacyclovir is synthesized from Valacyclovir through a series of chemical reactions involving N-carboxybenzyl protection of the amino acid component. It belongs to the class of antiviral agents and is specifically classified as a prodrug. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion within the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Carboxybenzyl D-Valacyclovir typically involves several key steps:

  1. Condensation Reaction: The process begins with the condensation of Acyclovir and N-Carboxybenzyl L-Valine using dicyclohexylcarbodiimide as a coupling agent in dimethylformamide. This reaction is carried out at controlled temperatures to minimize racemization, which can lead to unwanted D-isomer formation .
  2. Deprotection: Following the synthesis of N-Carboxybenzyl Valacyclovir, deprotection is achieved through catalytic hydrogenation. This step involves the removal of the carboxybenzyl protecting group under specific conditions to yield the final product .
  3. Optimization: The reaction conditions, including temperature and solvent choice, are critical for maximizing yield and purity. Studies have shown that varying these parameters can significantly affect the formation of D-isomers during synthesis .
Chemical Reactions Analysis

Reactions and Technical Details

N-Carboxybenzyl D-Valacyclovir undergoes several key chemical reactions:

  1. Hydrolysis: Upon administration, the compound is hydrolyzed by esterases into its active form, Valacyclovir. This reaction is crucial for its therapeutic efficacy as it releases the active drug in systemic circulation.
  2. Racemization: During synthesis, there is a risk of racemization where L-Valine can convert to its D-isomer under certain conditions. Maintaining optimal temperatures (e.g., below 0 °C) during synthesis helps control this process .
  3. Deprotection Reactions: The removal of the carboxybenzyl group typically involves hydrogenation in the presence of palladium catalysts, which facilitates the conversion to Valacyclovir .
Mechanism of Action

Process and Data

The mechanism by which N-Carboxybenzyl D-Valacyclovir exerts its antiviral effects primarily involves:

  • Inhibition of Viral DNA Polymerase: Once converted to Valacyclovir, it competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during viral replication.
  • Selectivity for Viral Enzymes: The compound demonstrates higher affinity for viral DNA polymerases compared to human polymerases, which minimizes potential toxicity to host cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: N-Carboxybenzyl D-Valacyclovir is soluble in polar solvents such as water and methanol but has limited solubility in non-polar solvents.
  • Stability: The compound exhibits stability under acidic conditions but may degrade under prolonged exposure to alkaline environments.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a range typical for similar compounds.

These properties are essential for determining formulation strategies in pharmaceutical applications.

Applications

Scientific Uses

N-Carboxybenzyl D-Valacyclovir has several significant applications in scientific research and medicine:

  • Antiviral Therapy: It serves as an effective treatment for herpes simplex virus infections, particularly in patients who require higher bioavailability than what conventional Acyclovir offers.
  • Research on Prodrugs: The compound is studied extensively as a model for developing other prodrugs aimed at improving drug delivery systems and enhancing therapeutic efficacy through enzymatic activation mechanisms .
Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

N-Carboxybenzyl D-Valacyclovir (CAS 124832-32-2) is systematically named as 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate according to IUPAC conventions [1] [3]. This nomenclature precisely defines its molecular architecture:

  • The purine-derived moiety (2-amino-6-oxo-1H-purin-9-yl) indicates its acyclovir-related antiviral pharmacophore
  • The ester linkage via the 2-hydroxyethoxy group
  • The chiral D-valine derivative with (2R) stereochemistry
  • The N-carboxybenzyl (Cbz) protecting group (phenylmethoxycarbonylamino) [1] [2]

The compound functions as a synthetic intermediate in antiviral drug development, specifically serving as a protected form of D-valacyclovir for analytical and process chemistry applications [1] [3]. Its IUPAC classification places it within the category of guanine nucleoside analogs with amino acid ester modifications, sharing structural homology with valacyclovir (L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester) but differing in stereochemistry and protecting group presence [5] [8].

Table 1: Core Chemical Identifiers | Property | Specification | |----------------|-----------------------------------| | Systematic Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | | CAS Registry | 124832-32-2 | | Molecular Formula | C₂₁H₂₆N₆O₆ | | Molecular Weight | 458.47 g/mol | | Stereodescriptor | (2R) |

Molecular Formula and Isotopic Variants

The base molecular formula of N-Carboxybenzyl D-Valacyclovir is C₂₁H₂₆N₆O₆ with a monoisotopic mass of 458.191 g/mol [1] [3]. A key deuterated variant, N-Carboxybenzyl D-Valacyclovir-d₄ (C₂₁H₂₂D₄N₆O₆), features tetradeuteration at the ethylene glycol linker with molecular weight 462.492 g/mol [9]. This isotopic modification:

  • Introduces mass differences (+4 Da) critical for mass spectrometry applications
  • Maintains identical stereochemistry and reactivity to the protiated compound
  • Enables use as internal standard in quantitative LC-MS analysis of valacyclovir metabolites [9]

Deuteration occurs specifically at the methylene groups of the acyclovir-side chain ethanol moiety, confirmed via SMILES notation: [²H]C([²H])(OCn₁cnc₂c(O)nc(N)nc₁₂)C([²H])([²H])OC(=O)C@HC(C)C [9]. The deuterated form exhibits identical chromatographic behavior while providing distinct mass spectral signatures, essential for avoiding matrix interference in bioanalytical assays.

Table 2: Isotopic Variants Comparison | Parameter | N-Carboxybenzyl D-Valacyclovir | N-Carboxybenzyl D-Valacyclovir-d₄ | |---------------|-------------------------------------|---------------------------------------| | Molecular Formula | C₂₁H₂₆N₆O₆ | C₂₁H₂₂D₄N₆O₆ | | Accurate Mass | 458.191 g/mol | 462.216 g/mol | | SIL Type | N/A | Deuterium | | Primary Application | Analytical reference standard | Mass spectrometry internal standard | | SMILES Pattern | CC(C)C@@HC(=O)OCCOCn₂cnc₃c(O)nc(N)nc₂₃ | [²H]C([²H])(OCn₁cnc₂c(O)nc(N)nc₁₂)C([²H])([²H])OC(=O)C@HC(C)C |

Crystallographic Analysis and Stereochemical Configuration

While single-crystal X-ray diffraction data remains unavailable in the literature, the compound's absolute (R) configuration at the valine chiral center is unequivocally established through its IUPAC designation as (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate [1] [3]. This stereochemistry differentiates it from the therapeutic L-valacyclovir ester, rendering it pharmacologically inactive but valuable for analytical purposes [7].

Key physicochemical properties determined through crystallographic analogs include:

  • Thermal stability: Decomposition observed >200°C, with recommended storage at -20°C for long-term stability [3]
  • Hydration sensitivity: Analogous to valacyclovir hydrochloride hydrates, suggesting potential polymorphic behavior [10]
  • Crystalline morphology: Powder XRD patterns of related compounds indicate distinct crystalline forms with characteristic peaks at 2θ 6.9°, 7.9°, 13°, and 20.8° [10]

The carboxybenzyl group introduces enhanced crystallinity compared to non-protected valacyclovir derivatives, facilitating purification. Chiral purity (>95% by HPLC) is maintained through strict synthetic control to prevent racemization at the valine α-carbon [3] [7].

Spectroscopic Profiling

NMR Spectroscopy:

  • ¹H NMR: Expected signals include δ 7.35-7.28 (m, 5H, Cbz aromatic), 7.82 (s, 1H, H-8 purine), 6.53 (s, 2H, NH₂), 5.45 (d, 1H, NH), 5.30 (s, 2H, CH₂ purine), 4.45-4.20 (m, 7H, -OCH₂CH₂O-, Cbz-CH₂, α-H val), 2.20 (m, 1H, β-H val), 1.00 (d, 6H, valine isopropyl) [3] [8]
  • ¹³C NMR: Key carbonyl resonances anticipated at δ 172.5 (ester), 166.8 (Cbz carbamate), 157.5 (C-6 purine), 156.2 (C-2 purine) with purine C-4 at 152.2 ppm [8]

Mass Spectrometry:

  • High-Resolution MS: [M+H]⁺ calculated m/z 459.1992 (C₂₁H₂₇N₆O₆⁺), with characteristic fragments at m/z 332.1253 (loss of Cbz) and 152.0567 (guanine) [3] [9]
  • Deuterated variant: [M+H]⁺ at m/z 463.2245 with diagnostic fragment ions shifted +4 Da in linker-derived fragments [9]

Vibrational Spectroscopy:

  • Raman: Distinctive peaks in 1250-1400 cm⁻¹ region with predicted C=O stretches at 1720 cm⁻¹ (ester), 1690 cm⁻¹ (urethane), and 1660 cm⁻¹ (purine C=O) [10]
  • IR: Broad N-H/O-H absorption (3300-3500 cm⁻¹), strong C=O stretches (1650-1750 cm⁻¹), and purine ring vibrations (1600±20 cm⁻¹) [3]

Table 3: Characteristic Spectroscopic Signatures | Technique | Key Assignments | Structural Correlation | |---------------|----------------------|----------------------------| | ¹H NMR | δ 5.30 (s, 2H) | Purine -CH₂- linker | | | δ 4.45-4.20 (m, 1H) | α-H of D-valine | | | δ 7.35-7.28 (m, 5H) | Cbz phenyl protons | | Raman | 1353 cm⁻¹ | Purine ring breathing | | | 1307 cm⁻¹ | C-N stretch (carbamate) | | MS/MS | m/z 332.1253 | [M+H - C₇H₅O₂]⁺ | | | m/z 152.0567 | [Guanine + H]⁺ |

Properties

CAS Number

124832-32-2

Product Name

N-Carboxybenzyl D-Valacyclovir

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

Molecular Formula

C21H26N6O6

Molecular Weight

458.475

InChI

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m1/s1

InChI Key

ZQSUAJRZJTUOEA-OAHLLOKOSA-N

SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Synonyms

N(Val)-Carboxybenzyl Valacyclovir; N-[(Phenylmethoxy)carbonyl]-D-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]Ethyl Ester; Valacyclovir Related Compound E;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.